Carbutamide-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

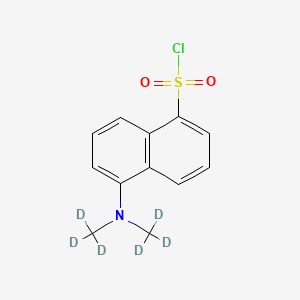

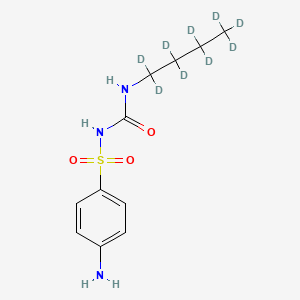

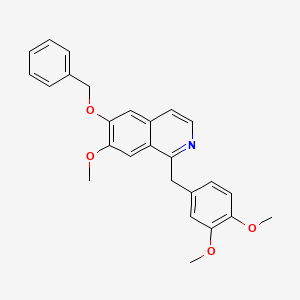

Carbutamide-d9 is a deuterated analog of carbutamide, a sulfonylurea drug primarily used in the treatment of type 2 diabetes. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification enhances the compound’s utility in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Métodos De Preparación

The synthesis of Carbutamide-d9 involves the reaction of carbamide with a reagent containing deuterium. Several methods can be employed for this process, including catalytic hydrogenation and the replacement of hydrogen with deuterium in existing compounds. These methods ensure the incorporation of deuterium into the molecular structure, resulting in the formation of this compound .

Análisis De Reacciones Químicas

Carbutamide-d9 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Carbutamide-d9 is extensively used in scientific research due to its stable isotope labeling. Some of its key applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Pathway Studies: Helps in tracing metabolic pathways in vivo.

Environmental Studies: Utilized as a standard for detecting environmental pollutants.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening

Mecanismo De Acción

Carbutamide-d9, like its non-deuterated counterpart, functions by inhibiting potassium channels in pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane, resulting in the opening of calcium channels. The influx of calcium ions stimulates the release of insulin, thereby lowering blood glucose levels. The molecular targets involved include the sulfonylurea receptor 1 and the inward rectifier potassium channel Kir6.2 .

Comparación Con Compuestos Similares

Carbutamide-d9 is unique due to its deuterium labeling, which distinguishes it from other sulfonylurea drugs. Similar compounds include:

Carbutamide: The non-deuterated form, used primarily for diabetes treatment.

Tolbutamide: Another first-generation sulfonylurea with similar pharmacological effects.

Chlorpropamide: Known for its longer duration of action compared to carbutamide

This compound’s uniqueness lies in its enhanced stability and utility in research applications, making it a valuable tool in various scientific fields.

Propiedades

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-WRMMWXQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/new.no-structure.jpg)

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)